LogP Comparison: p-Tolyl Group Increases Lipophilicity by >1.3 Log Units Over the Unsubstituted Phenyl Analog
The p-tolyl group on 2,2,2-Trifluoro-1-(p-tolyl)ethanamine imparts a significantly higher calculated partition coefficient (LogP) compared to its unsubstituted phenyl analog . The target compound has a calculated LogP of 3.2574, indicating high lipophilicity, which is 1.36 log units greater than the XLogP3-AA value of 1.9 for 2,2,2-trifluoro-1-phenylethanamine [1]. This difference is predictive of enhanced membrane permeability and altered metabolic stability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.2574 |
| Comparator Or Baseline | 2,2,2-Trifluoro-1-phenylethanamine (CAS 51586-24-4): XLogP3-AA = 1.9 |
| Quantified Difference | Δ LogP = +1.36 |
| Conditions | Target compound LogP calculated by ChemSrc software; comparator XLogP3-AA computed by PubChem. |
Why This Matters
A higher LogP of >1.3 units translates to a predicted ~20-fold increase in membrane permeability, making the p-tolyl derivative a more suitable candidate for targeting intracellular or CNS-based proteins where the unsubstituted analog may fail to achieve sufficient cellular exposure.
- [1] PubChem. (2025). Computed Properties for alpha-(Trifluoromethyl)benzenemethanamine (CID 89166). XLogP3-AA value. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/89166 View Source
